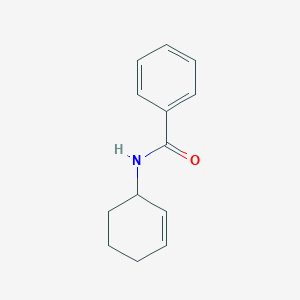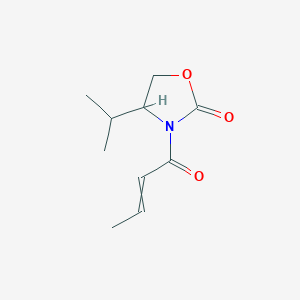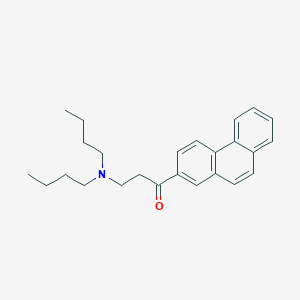![molecular formula C19H16N2 B14745424 Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]- CAS No. 525-58-6](/img/structure/B14745424.png)
Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a unique structure with two indole units connected through a methylene bridge, making it an interesting subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole core . For this specific compound, the reaction might involve the condensation of 2-methylindole with an appropriate aldehyde or ketone, followed by further functionalization to introduce the second indole unit.
Industrial Production Methods
Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can remove double bonds or reduce functional groups, leading to different derivatives.
Substitution: Electrophilic substitution reactions are common in indoles due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce various hydrogenated indole compounds .
Aplicaciones Científicas De Investigación
Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]- involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways, ultimately affecting biological functions .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
3-Methylindole: Known for its presence in animal waste and its role in certain biological processes.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]- is unique due to its dual indole structure, which can lead to distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Número CAS |
525-58-6 |
|---|---|
Fórmula molecular |
C19H16N2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
(3E)-2-methyl-3-[(2-methyl-1H-indol-3-yl)methylidene]indole |
InChI |
InChI=1S/C19H16N2/c1-12-16(14-7-3-5-9-18(14)20-12)11-17-13(2)21-19-10-6-4-8-15(17)19/h3-11,20H,1-2H3/b17-11- |
Clave InChI |
QZEAODHCQJHGHR-BOPFTXTBSA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2N1)/C=C\3/C(=NC4=CC=CC=C43)C |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C=C3C(=NC4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate](/img/structure/B14745349.png)


![(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol](/img/structure/B14745361.png)






![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14745412.png)
![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)

